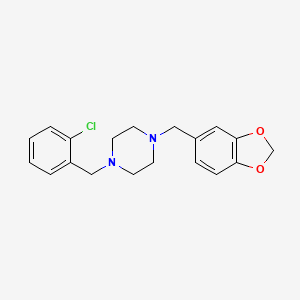

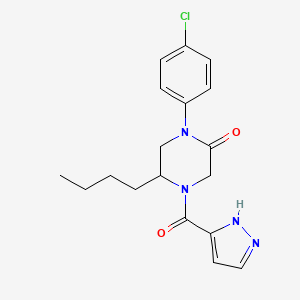

![molecular formula C17H14ClN3OS B5589188 3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)

3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves a multi-step process starting from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. This precursor undergoes various condensation, cyclization, and functionalization reactions to yield a wide array of derivatives with different substituents, including the specific 3-chlorobenzylidene moiety (Ashalatha et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of such compounds is typically conducted using techniques like X-ray crystallography, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms, molecular conformations, and electronic structures, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, density functional theory (DFT) and crystal structure determination have been employed to explore the geometric and electronic features of related benzothieno pyrimidinone derivatives (Huang et al., 2020).

Chemical Reactions and Properties

Benzothieno pyrimidinone derivatives participate in various chemical reactions, including alkylation, acylation, and condensation, which modify their chemical properties. These reactions are pivotal for the synthesis of novel derivatives with enhanced or specific biological activities. For instance, the introduction of a 3-chlorobenzylidene moiety can be achieved through a condensation reaction involving the corresponding aldehyde and the amino group of the benzothieno pyrimidinone core (Elmuradov et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound 3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been explored in various scientific studies for their synthesis methods and potential biological activities. Ashalatha et al. (2007) synthesized derivatives from this compound and screened them for anti-inflammatory, central nervous system (CNS) depressant, and antimicrobial activities. Some of these compounds exhibited promising biological activities, highlighting their potential therapeutic applications (Ashalatha, Narayana, Raj, & Kumari, 2007).

Antimicrobial and Antitumor Properties

Soliman et al. (2009) synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including structures similar to the specified compound, and tested their antimicrobial efficacy. Certain derivatives showed significant activity against Candida albicans and Staphylococcus aureus, indicating their potential as antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009). Another study by Insuasty et al. (2013) focused on the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones through microwave-assisted reactions, resulting in compounds with potential antitumor activities. One compound, in particular, showed remarkable activity against a broad range of cancer cell lines (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Anti-inflammatory and Analgesic Activities

Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, structurally related to the compound , and evaluated their anti-inflammatory activities. Some of these compounds showed moderate anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Discovery of Apoptosis-Inducing Agents

Gad et al. (2020) conducted a study focusing on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for discovering new apoptosis-inducing agents against breast cancer. The study highlighted the potential of these compounds in cancer treatment, with some showing significant reductions in tumor mass in vivo (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Eigenschaften

IUPAC Name |

3-[(E)-(3-chlorophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-12-5-3-4-11(8-12)9-20-21-10-19-16-15(17(21)22)13-6-1-2-7-14(13)23-16/h3-5,8-10H,1-2,6-7H2/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBVVVWWDAZCW-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(E)-(3-chlorophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

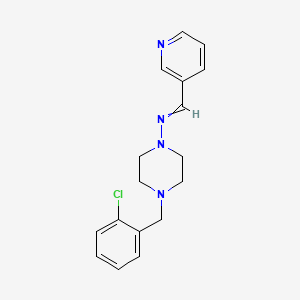

![(4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5589135.png)

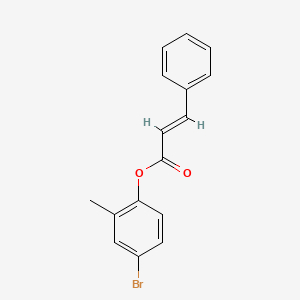

![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)

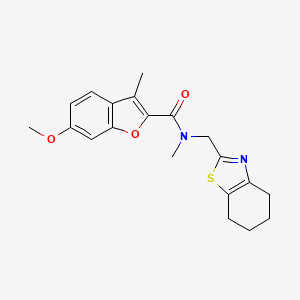

![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)